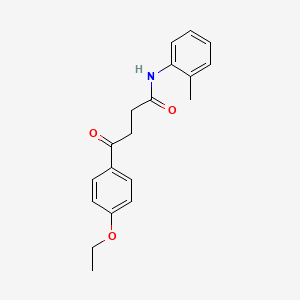![molecular formula C17H22N2O4 B5854582 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid, also known as CGA-89317, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the protein-protein interaction between the oncogene MDM2 and the tumor suppressor protein p53. This interaction is critical in the regulation of cell growth and division, and its disruption can lead to the development of cancer.
Mecanismo De Acción
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid inhibits the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2, which is essential for its interaction with p53. This binding disrupts the MDM2-p53 complex, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells that are resistant to these treatments. In addition, 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been investigated for its potential use in the treatment of neurodegenerative disorders and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is its specificity for the MDM2-p53 interaction, which minimizes off-target effects. However, one limitation of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This limitation can be overcome by formulating 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid in a suitable delivery system.
Direcciones Futuras
There are several future directions for the research and development of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid. One direction is the optimization of its pharmacokinetic properties to improve its in vivo efficacy. Another direction is the investigation of its potential use in combination with other therapies for the treatment of cancer and other diseases. Additionally, the development of analogs of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid with improved pharmacological properties and efficacy is another potential future direction. Finally, the elucidation of the molecular mechanisms underlying the neuroprotective and antiviral effects of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is an area of future research.
Métodos De Síntesis
The synthesis of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid involves the reaction of 3-methylbenzoic acid with cyclohexyl isocyanate, followed by the addition of N-Boc-glycine. The resulting compound is then deprotected using trifluoroacetic acid to yield 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the MDM2-p53 interaction in vitro and in vivo, leading to the stabilization and activation of p53 and subsequent induction of apoptosis in cancer cells. 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells that are resistant to these treatments. In addition, 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been investigated for its potential use in the treatment of other diseases, such as neurodegenerative disorders and viral infections.
Propiedades
IUPAC Name |
4-[[2-(cyclohexanecarbonylamino)acetyl]amino]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11-9-13(17(22)23)7-8-14(11)19-15(20)10-18-16(21)12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZISJVAVXDSDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Cyclohexanecarbonylamino)acetyl]amino]-3-methylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)


![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)



![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)